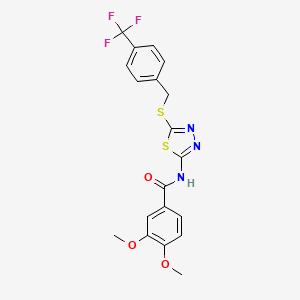

3,4-dimethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzamides are a significant class of amide compounds . They have been widely used in medical, industrial, biological, and potential drug industries .

Synthesis Analysis

Benzamide compounds can be synthesized starting from dimethoxybenzoic acid and amine derivatives . The obtained products are purified, and the analysis of these products is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like X-ray diffraction . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis

The in vitro antioxidant activity of benzamide compounds can be determined by total antioxidant, free radical scavenging, and metal chelating activity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various methods. For example, the melting point, boiling point, density, molecular formula, and molecular weight can be determined .科学的研究の応用

Synthesis and Biological Activity

Novel Heterocyclic Compounds : Research has focused on synthesizing novel compounds with various biological properties. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. These compounds exhibit significant COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

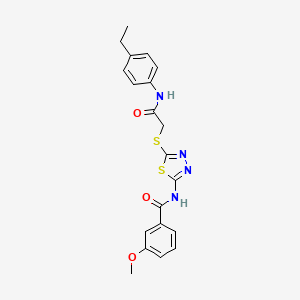

Anticancer Evaluation : Another study involved the microwave-assisted facile synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which were evaluated for their anticancer activity against several human cancer cell lines, showing promising results (Tiwari et al., 2017).

Antimicrobial Properties : Compounds with the 1,3,4-thiadiazole structure have been synthesized and evaluated for their antimicrobial properties, demonstrating significant activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents (Gür et al., 2020).

Chemical Synthesis and Material Science

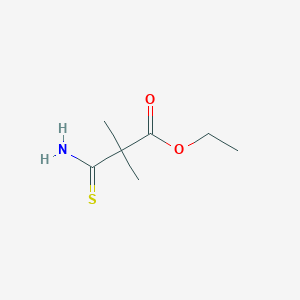

Dimerization of Thioamides : Research into the dimerization of primary thioamides into 1,2,4-thiadiazoles using tert-butyl nitrite has been described, showcasing methods for synthesizing chemically interesting and potentially useful compounds (Chauhan et al., 2018).

Morphology Control in Solar Cells : Studies on controlling the morphology of polycarbazole-based heterojunction solar cells to improve device performance indicate the importance of chemical synthesis techniques in developing advanced materials for energy applications (Chu et al., 2011).

作用機序

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other phenethylamine derivatives, it may interact with its targets by binding to their active sites, leading to changes in their function .

Biochemical Pathways

Given its structural similarity to phenethylamine derivatives, it might influence pathways involving monoamine neurotransmitters

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, and routes of excretion remain unknown. The presence of the trifluoromethyl group might influence its metabolic stability .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Depending on its targets and mode of action, it could potentially alter cellular signaling, enzyme activity, or receptor function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity might be affected by the pH of the body fluids it encounters, and its stability could be influenced by temperature .

将来の方向性

特性

IUPAC Name |

3,4-dimethoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O3S2/c1-27-14-8-5-12(9-15(14)28-2)16(26)23-17-24-25-18(30-17)29-10-11-3-6-13(7-4-11)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZFVTSLMJZTMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2389956.png)

![N-[[4-[4-(4-Methylphenyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2389960.png)

![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2389961.png)

![N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2389964.png)

![2-[3-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)azetidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2389969.png)

![N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2389973.png)